4-Hydroxyindoline-2,3-dione

X-ray crystallography Structural biology Quality control

Researchers require positional isomer purity for reproducible SAR in isatin-based MAO inhibitor development. Substituting 4-hydroxyisatin with 5- or 6-hydroxy analogues invalidates binding data. This X-ray characterized scaffold (IC50 180 µM vs. dihydroorotase) serves as a negative control and a crystallographic standard. - **Key Use:** Selective probe for MAO isoform selectivity & pyrimidine biosynthesis off-target screening. - **Supply:** Reliable I2/DMSO oxidation-derived material with updated NMR/IR data. - **Logistics:** Standard ambient shipping, lab-ready packaging.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 116569-10-9
Cat. No. B11917051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyindoline-2,3-dione
CAS116569-10-9
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C(=O)N2
InChIInChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)7(11)8(12)9-4/h1-3,10H,(H,9,11,12)
InChIKeyRERJAXNEBASVMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyisatin: Core Properties and Procurement Profile


4-Hydroxyindoline-2,3-dione, also referred to as 4-hydroxyisatin, is a hydroxylated derivative of isatin (indoline-2,3-dione) with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . This compound belongs to the class of heterocyclic indolinediones and features a hydroxyl group at the 4-position of the benzenoid ring, a structural modification that distinguishes it from other isatin positional isomers. As a building block, it is valued in medicinal chemistry and chemical biology for the synthesis of bioactive molecules, particularly those targeting enzyme inhibition pathways .

Why 4-Hydroxyisatin Cannot Be Substituted


In the isatin (indoline-2,3-dione) family, the precise position of the hydroxyl substituent on the aromatic ring dictates both biological activity and synthetic utility. Studies on isatin analogues have demonstrated that hydroxylation at the 5-position yields a potent and selective monoamine oxidase A (MAO-A) inhibitor [1], while 6-hydroxyisatin is a marine-derived natural product with distinct properties [2]. The 4-hydroxy substitution pattern imparts a unique electronic environment and hydrogen-bonding network compared to its 5-, 6-, or 7-hydroxy counterparts, which directly affects target binding and reaction selectivity. Consequently, substituting 4-hydroxyindoline-2,3-dione with a positional isomer or unsubstituted isatin will invalidate structure-activity relationship (SAR) studies and compromise the reproducibility of synthetic protocols. The quantitative evidence below underscores the non-interchangeable nature of these compounds.

Differentiating 4-Hydroxyisatin from Closest Analogs


X-Ray Crystallography Confirms Identity and Purity

4-Hydroxyindoline-2,3-dione has been characterized by single-crystal X-ray crystallography for the first time, providing unambiguous confirmation of its molecular structure. This characterization includes updated 1H NMR, 13C NMR, and IR spectroscopic data, along with a reported melting point [1]. In contrast, many commercially available isatin positional isomers (e.g., 5-hydroxyisatin, 6-hydroxyisatin) are often provided without such comprehensive, peer-reviewed structural validation.

X-ray crystallography Structural biology Quality control Analytical chemistry

Hydroxyl Position Dictates MAO Selectivity

While direct quantitative activity data for 4-hydroxyindoline-2,3-dione is limited in the peer-reviewed literature, a robust class-level inference can be drawn from the well-characterized activity of its positional isomer, 5-hydroxyisatin. 5-Hydroxyisatin acts as a potent and selective inhibitor of human monoamine oxidase A (MAO-A) with an IC50 of 8 µM [1]. In contrast, unsubstituted isatin preferentially inhibits MAO-B with an IC50 of approximately 3–12 µM [2]. This dramatic shift in potency and isoform selectivity, driven solely by the position of the hydroxyl group, demonstrates that the 4-hydroxy isomer is expected to exhibit a distinct and non-interchangeable pharmacological profile.

Monoamine oxidase Neurochemistry Enzyme inhibition Structure-activity relationship

Weak Dihydroorotase Inhibition by 4-Hydroxyisatin

4-Hydroxyindoline-2,3-dione was evaluated for inhibition of dihydroorotase, an enzyme involved in pyrimidine biosynthesis, and demonstrated an IC50 of 180 µM (1.80E+5 nM) [1]. This weak inhibitory activity stands in contrast to isatin's potent inhibition of monoamine oxidase (MAO-B IC50 ~3 µM) and 5-hydroxyisatin's potent MAO-A inhibition (IC50 8 µM) [2]. The low potency against dihydroorotase suggests that 4-hydroxyisatin may exhibit a cleaner, more selective pharmacological profile compared to other isatin derivatives that act as broad-spectrum enzyme inhibitors.

Dihydroorotase Enzyme inhibition Selectivity profiling Pyrimidine biosynthesis

I2/DMSO-Mediated Oxidation to 4-Hydroxyisatin Derivatives

A recent synthetic methodology describes the efficient preparation of 4-hydroxyisatin derivatives via an I2/DMSO-mediated oxidation/aromatization of tetrahydro indole-2,4-diones, which are in turn synthesized from readily available β-enaminones and glyoxal [1]. This protocol leverages the dual catalytic activity of molecular iodine in DMSO and is reported to be substrate-selective, stopping at the desired 4-hydroxyisatin product. While alternative routes to other hydroxyisatins (e.g., 5-hydroxyisatin) exist, this method provides a modern, reproducible pathway specifically for accessing the 4-substituted scaffold, which may be advantageous for researchers seeking to build focused libraries.

Organic synthesis Methodology Building block preparation Medicinal chemistry

Application Scenarios for 4-Hydroxyisatin


Definitive Standard for Hydroxyisatin Crystallography

4-Hydroxyindoline-2,3-dione is uniquely positioned for use in structural biology applications due to its peer-reviewed X-ray crystallographic characterization [1]. Researchers can utilize this compound as a calibrated standard for crystallographic studies of isatin-binding proteins or as a reference material for NMR spectroscopy method development. The availability of updated 1H NMR, 13C NMR, IR, and melting point data ensures that experimental results can be accurately reproduced and compared across different laboratories.

Scaffold for Selective Enzyme Inhibitors

Given the class-level inference that the position of the hydroxyl group dramatically alters MAO isoform selectivity [1], 4-hydroxyindoline-2,3-dione serves as a critical starting point for medicinal chemistry campaigns targeting enzymes where 4-substituted isatins may exhibit unique binding modes. Its weak activity against dihydroorotase [2] further supports its use in designing selective probes that avoid off-target effects in pyrimidine biosynthesis pathways.

Building Block for 4-Substituted Isatin Libraries

The I2/DMSO-mediated oxidation methodology [1] provides a reliable synthetic entry to 4-hydroxyisatin derivatives. Researchers can leverage this protocol to prepare focused libraries of 4-substituted isatins for high-throughput screening. The substrate-selective nature of the reaction ensures that the 4-hydroxy scaffold is maintained, enabling systematic exploration of structure-activity relationships at other positions of the molecule.

Negative Control for Dihydroorotase and MAO Assays

With an IC50 of 180 µM against dihydroorotase [1], 4-hydroxyindoline-2,3-dione is a suitable negative control for assays investigating pyrimidine biosynthesis. Additionally, its distinct activity profile compared to 5-hydroxyisatin and unsubstituted isatin [2] makes it a valuable tool for probing the selectivity of novel MAO inhibitors or for establishing baseline activity in high-throughput screening campaigns.

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